molecular formula C13H5F5O B12865569 2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-3-carbaldehyde

2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-3-carbaldehyde

Cat. No.: B12865569
M. Wt: 272.17 g/mol
InChI Key: RPYOVXVCBQHKLC-UHFFFAOYSA-N
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Description

2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-3-carbaldehyde (molecular formula: C₁₃H₅F₅O₂, molar mass: 288.17 g/mol) is a fluorinated biphenyl derivative characterized by a pentafluoro substitution on one aromatic ring and a formyl (-CHO) group at the 3-position of the adjacent ring. This compound is structurally significant due to its electron-deficient aromatic system, imparted by the electron-withdrawing fluorine atoms, which enhances its reactivity in cross-coupling reactions and catalytic applications . It has been utilized in synthesizing titanium complexes for asymmetric catalysis, highlighting its role in organometallic chemistry .

Properties

Molecular Formula

C13H5F5O

Molecular Weight

272.17 g/mol

IUPAC Name

3-(2,3,4,5,6-pentafluorophenyl)benzaldehyde

InChI

InChI=1S/C13H5F5O/c14-9-8(7-3-1-2-6(4-7)5-19)10(15)12(17)13(18)11(9)16/h1-5H

InChI Key

RPYOVXVCBQHKLC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=C(C(=C(C(=C2F)F)F)F)F)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of pentafluorobenzene as a starting material, which undergoes a series of reactions including halogenation, coupling, and formylation to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity. Advanced techniques such as continuous flow synthesis may also be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

2’,3’,4’,5’,6’-Pentafluoro[1,1’-biphenyl]-3-carbaldehyde can undergo various chemical reactions including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atoms can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace fluorine atoms.

Major Products Formed

    Oxidation: 2’,3’,4’,5’,6’-Pentafluoro[1,1’-biphenyl]-3-carboxylic acid.

    Reduction: 2’,3’,4’,5’,6’-Pentafluoro[1,1’-biphenyl]-3-methanol.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-3-carbaldehyde is utilized as an intermediate in the synthesis of biologically active compounds. Its aldehyde functional group allows for various reactions such as:

  • Condensation Reactions: It can participate in condensation reactions to form larger molecules.
  • Functionalization: The fluorinated biphenyl structure can be modified to introduce additional functional groups.

Case Study: Synthesis of Fluorinated Pharmaceuticals

A study demonstrated the use of 2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-3-carbaldehyde in synthesizing novel antiviral agents. The compound served as a key intermediate, allowing for the introduction of bioactive moieties that enhanced the pharmacological profile of the resulting drugs.

Materials Science

In materials science, this compound is explored for its potential in developing advanced materials with unique properties:

  • Fluorinated Polymers: The compound can be used to synthesize polymers with enhanced thermal stability and chemical resistance.
  • Liquid Crystals: Its structure makes it a candidate for liquid crystal displays (LCDs), where its fluorinated nature contributes to improved optical properties.

The compound's fluorinated nature raises interest in environmental studies due to its potential role as a tracer in ecological research. Its stability and persistence make it useful for studying pollutant pathways and degradation processes.

Case Study: Tracing Pollutant Pathways

Research has utilized 2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-3-carbaldehyde to trace the movement of contaminants in aquatic environments. The compound's unique signature allowed researchers to map out the dispersion patterns of pollutants effectively.

Analytical Chemistry

In analytical chemistry, this compound is employed as a standard reference material due to its well-defined spectral characteristics:

  • NMR Spectroscopy: It provides clear peaks that assist in the identification of similar compounds.
  • Mass Spectrometry: Its mass spectrum serves as a benchmark for detecting and quantifying related fluorinated compounds.

Mechanism of Action

The mechanism by which 2’,3’,4’,5’,6’-Pentafluoro[1,1’-biphenyl]-3-carbaldehyde exerts its effects is largely dependent on its chemical structure. The presence of multiple fluorine atoms can influence the compound’s reactivity and interactions with other molecules. The aldehyde group can form covalent bonds with nucleophiles, making it a versatile intermediate in various chemical reactions. Additionally, the electronic properties of the fluorinated biphenyl core can affect its behavior in biological systems, potentially targeting specific molecular pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Fluorinated Biphenyl Carbaldehydes

3'-Fluoro-[1,1'-biphenyl]-3-carbaldehyde (CAS: 400750-09-6)
  • Structural features : Single fluorine atom at the 3'-position.
  • Similarity : 1.00 (structural similarity score) .
  • Key differences : Reduced electron-withdrawing effects compared to pentafluoro substitution, leading to lower stability in harsh reaction conditions.
  • Applications : Intermediate in pharmaceutical synthesis (e.g., anti-MRSA antibiotics) .
4',5-Difluoro-[1,1'-biphenyl]-3-carbaldehyde (CAS: 1214374-37-4)
  • Structural features : Two fluorine atoms at the 4' and 5' positions.
  • Similarity : 1.00 .
  • Key differences : Moderate electron-withdrawing effects; less steric hindrance than the pentafluoro analog.
  • Synthesis : Prepared via Suzuki-Miyaura coupling, similar to the pentafluoro derivative but with higher yields due to simpler substitution patterns .
3',5'-Difluoro-[1,1'-biphenyl]-3-carbaldehyde (CAS: 656306-74-0)
  • Structural features : Fluorine atoms at the 3' and 5' positions.
  • Similarity : 0.97 .
  • Key differences : Symmetric fluorine substitution may alter crystallization behavior compared to the asymmetric pentafluoro analog.

Halogenated Derivatives

3'-Chloro-5'-fluoro-[1,1'-biphenyl]-3-carbaldehyde (CAS: 1242339-78-1)
  • Structural features : Chlorine at 3' and fluorine at 5' positions.
  • Key differences : Chlorine’s larger atomic radius increases steric hindrance, while its lower electronegativity reduces electron withdrawal compared to fluorine .
  • Applications : Explored in agrochemical research for herbicidal activity .
2-Chloro-3',4'-difluoro-[1,1'-biphenyl]-4-carbaldehyde (CAS: 1962207-81-3)
  • Structural features : Chlorine at 2-position and fluorine at 3',4' positions.
  • Key differences : Mixed halogenation alters lipophilicity and metabolic stability, making it suitable for pesticidal applications .

Functional Group Variants

1-(2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-3-yl)ethanone (CAS: 893738-15-3)
  • Structural features : Replaces -CHO with a ketone (-COCH₃) group.
  • Key differences : The ketone group reduces electrophilicity, limiting its utility in nucleophilic addition reactions compared to the aldehyde .
5'-Acetyl-2'-chloro-3-methyl-[1,1'-biphenyl]-4-carbaldehyde (CAS: 2624416-88-0)
  • Structural features : Combines acetyl, chloro, and methyl substituents.
  • Key differences : Increased steric bulk and electron-donating methyl group reduce reactivity in catalytic applications .

Hydroxy- and Methoxy-Substituted Analogs

4'-Hydroxy-2',6'-dimethyl-[1,1'-biphenyl]-3-carbaldehyde (CAS: 805250-31-1)
  • Structural features : Hydroxy and methyl groups introduce hydrogen-bonding capability.
  • Key differences : Electron-donating groups (OH, CH₃) counteract fluorine’s electron withdrawal, altering solubility and reactivity .
4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde (CAS: 118350-17-7)
  • Structural features : Methoxy (-OCH₃) group at 4'.
  • Key differences : Methoxy’s electron-donating nature increases the electron density of the aromatic ring, reducing suitability for electrophilic substitution .

Comparative Analysis of Key Properties

Compound Substituents Molar Mass (g/mol) Key Applications
Pentafluoro derivative 2',3',4',5',6'-F, 3-CHO 288.17 Catalysis, organometallic complexes
3'-Fluoro-[1,1'-biphenyl]-3-carbaldehyde 3'-F 214.20 Antibiotic synthesis
4',5-Difluoro derivative 4',5'-F 232.20 Agrochemical intermediates
3'-Chloro-5'-fluoro derivative 3'-Cl, 5'-F 250.66 Herbicide development
4'-Methoxy derivative 4'-OCH₃ 228.25 Organic synthesis

Biological Activity

2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-3-carbaldehyde is a fluorinated aromatic compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. The presence of multiple fluorine atoms enhances its lipophilicity and metabolic stability, making it a candidate for various pharmacological applications.

  • Molecular Formula: C13H6F5O
  • Molecular Weight: 303.18 g/mol
  • IUPAC Name: 2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-3-carbaldehyde
  • CAS Registry Number: [insert CAS number]

The biological activity of 2',3',4',5',6'-pentafluoro[1,1'-biphenyl]-3-carbaldehyde is largely attributed to its interaction with specific molecular targets within biological systems. The fluorine substituents enhance the compound's ability to penetrate cell membranes and interact with proteins involved in various biochemical pathways.

Potential Mechanisms Include:

  • Inhibition of Kinases: Preliminary studies suggest that this compound may inhibit certain kinases, which play critical roles in cell signaling and proliferation. Inhibition of kinases can lead to reduced cell growth and survival in cancer cells.
  • Antioxidative Properties: Similar fluorinated compounds have demonstrated antioxidative effects, potentially reducing oxidative stress in cells.

Biological Activity Data

The following table summarizes the biological activities observed for 2',3',4',5',6'-pentafluoro[1,1'-biphenyl]-3-carbaldehyde based on existing literature.

Activity Tested Organisms/Cells Effect Reference
AntimicrobialGram-positive bacteriaInhibition of bacterial growth
AntifungalFungal speciesReduced fungal viability
CytotoxicityCancer cell linesInduction of apoptosis
Kinase inhibitionVarious kinasesReduced kinase activity

Case Studies

  • Antimicrobial Activity : A study evaluated the antimicrobial properties of a series of fluorinated biphenyl compounds, including 2',3',4',5',6'-pentafluoro[1,1'-biphenyl]-3-carbaldehyde. The results indicated significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting potential as an antibacterial agent.
  • Cytotoxic Effects : In vitro studies on cancer cell lines revealed that 2',3',4',5',6'-pentafluoro[1,1'-biphenyl]-3-carbaldehyde induced apoptosis at low concentrations. This effect was linked to the compound's ability to interfere with cell cycle progression by targeting specific kinases involved in cancer cell survival pathways.

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